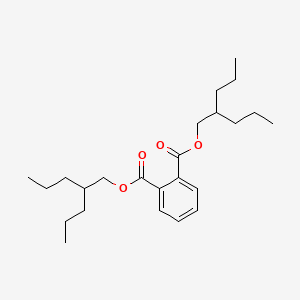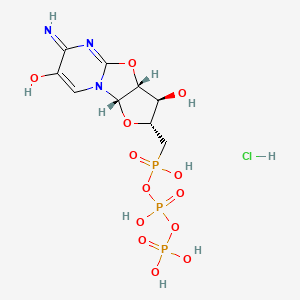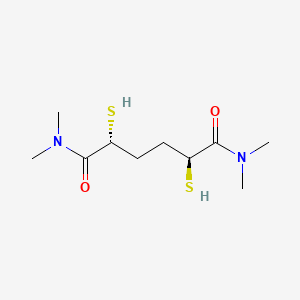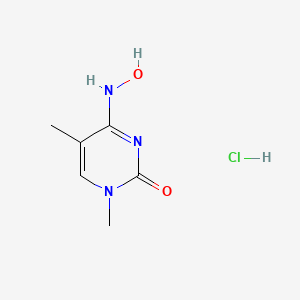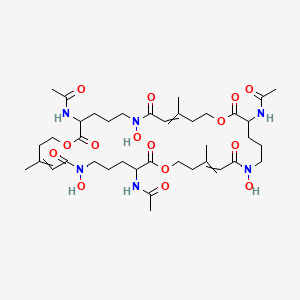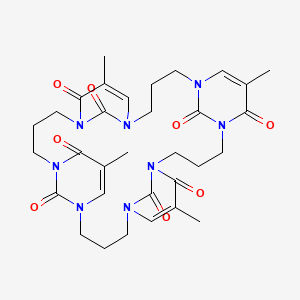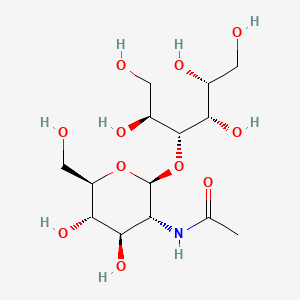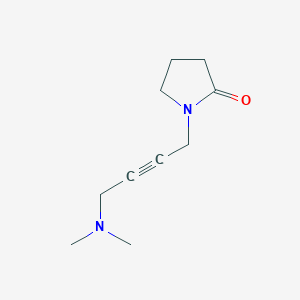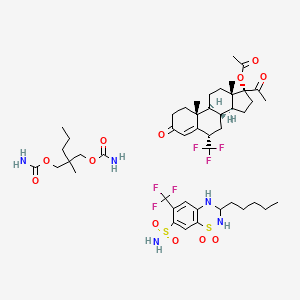![molecular formula C37H66O7 B1198435 (2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1198435.png)
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asimicin is a polyketide.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Cancer Research Research conducted by Meilert, Pettit, and Vogel (2004) delves into the non-iterative asymmetric synthesis of similar polyketide spiroketals. This study highlights the conversion of certain compounds into single spiroketals, which have shown evidence of cancer-cell-growth inhibition in specific leukemia and human cancer cell lines. This finding underlines the potential application of such compounds in cancer research and treatment strategies (Meilert, Pettit, & Vogel, 2004).
Antioxidant Properties and Therapeutic Potential Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) investigated molecular combinations of antioxidants that relate to the compound . Their study focused on novel agents combining aspects of vitamins C and E, exhibiting potent antioxidant effects. These findings suggest potential therapeutic applications in conditions where free radical damage is involved (Manfredini et al., 2000).
Role in Biologically Active Compounds Synthesis The work by Gerber and Vogel (2001) on stereoselective synthesis provides insights into the production of biologically active compounds, including 8-Oxabicyclo and derivatives of anhydrohepturonic acid. This research highlights the significance of such compounds in synthesizing complex sugar structures, which are crucial in various biological processes (Gerber & Vogel, 2001).
Solubility in Drug Formulation Zhang, Gong, Wang, and Qu (2012) studied the solubilities of compounds including protocatechuic aldehyde and caffeic acid in ethanol-water solutions. This research is crucial for understanding the solubility properties of complex organic molecules like our compound of interest, which directly impacts drug formulation and delivery (Zhang, Gong, Wang, & Qu, 2012).
Propiedades
Nombre del producto |
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
|---|---|
Fórmula molecular |
C37H66O7 |
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1 |
Clave InChI |
MBABCNBNDNGODA-WGCJABNLSA-N |
SMILES isomérico |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
SMILES canónico |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Sinónimos |
asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



